molecular formula C9H13NO2 B13106941 (2S)-2-amino-2-phenylmethoxyethanol

(2S)-2-amino-2-phenylmethoxyethanol

Cat. No.: B13106941
M. Wt: 167.20 g/mol
InChI Key: HNXLLGIFOZBPOE-VIFPVBQESA-N
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Description

(2S)-2-amino-2-phenylmethoxyethanol is an organic compound with a chiral center, making it an enantiomerically pure substance. This compound is characterized by the presence of an amino group, a phenylmethoxy group, and a hydroxyl group attached to a central carbon atom. Its unique structure allows it to participate in various chemical reactions and makes it valuable in scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-amino-2-phenylmethoxyethanol typically involves the reaction of benzyl alcohol with an appropriate amino alcohol under controlled conditions. One common method is the reductive amination of benzyl alcohol with glycidol in the presence of a suitable catalyst, such as palladium on carbon (Pd/C), under hydrogenation conditions. The reaction proceeds through the formation of an intermediate imine, which is subsequently reduced to yield the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This approach allows for better control over reaction parameters, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. Additionally, the use of advanced purification techniques, such as chromatography and crystallization, ensures the removal of impurities and enantiomeric excess.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-amino-2-phenylmethoxyethanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can be reduced to form the corresponding amine using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Formation of benzaldehyde or benzophenone.

    Reduction: Formation of benzylamine.

    Substitution: Formation of N-alkyl or N-acyl derivatives.

Scientific Research Applications

(2S)-2-amino-2-phenylmethoxyethanol has a wide range of applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Employed in the study of enzyme-substrate interactions and as a ligand in protein crystallography.

    Medicine: Investigated for its potential therapeutic effects, including its role as a precursor in the synthesis of drugs targeting neurological disorders.

    Industry: Utilized in the production of fine chemicals, agrochemicals, and as an intermediate in the manufacture of specialty polymers.

Mechanism of Action

The mechanism of action of (2S)-2-amino-2-phenylmethoxyethanol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s chiral center allows it to bind selectively to these targets, modulating their activity and leading to various biological effects. For example, it may act as an inhibitor or activator of certain enzymes, influencing metabolic pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • (2R)-2-amino-2-phenylmethoxyethanol
  • (2S)-2-amino-2-phenylethanol
  • (2S)-2-amino-2-phenylpropanol

Uniqueness

(2S)-2-amino-2-phenylmethoxyethanol is unique due to its specific chiral configuration and the presence of both an amino and a phenylmethoxy group. This combination of functional groups allows it to participate in a diverse array of chemical reactions and makes it a valuable intermediate in the synthesis of various biologically active compounds. Its enantiomeric purity also enhances its selectivity and efficacy in scientific and industrial applications.

Properties

Molecular Formula

C9H13NO2

Molecular Weight

167.20 g/mol

IUPAC Name

(2S)-2-amino-2-phenylmethoxyethanol

InChI

InChI=1S/C9H13NO2/c10-9(6-11)12-7-8-4-2-1-3-5-8/h1-5,9,11H,6-7,10H2/t9-/m0/s1

InChI Key

HNXLLGIFOZBPOE-VIFPVBQESA-N

Isomeric SMILES

C1=CC=C(C=C1)CO[C@@H](CO)N

Canonical SMILES

C1=CC=C(C=C1)COC(CO)N

Origin of Product

United States

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